Jionoside B1
Overview
Description
Jionoside B1 is a phenylpropanoid isolated from herbs of Eriophyton wallichii . It is a natural product used in disease research fields .
Molecular Structure Analysis
Jionoside B1 has a molecular weight of 814.78 and its chemical formula is C37H50O20 . The structure of Jionoside B1 includes 61 non-H bonds, 14 multiple bonds, 16 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ester (aliphatic), 8 hydroxyl groups, 2 aromatic hydroxyls, 1 primary alcohol, and 7 secondary alcohols .Physical And Chemical Properties Analysis
Jionoside B1 is a solid substance that is white to off-white in color . It has a solubility of 100 mg/mL in DMSO .Scientific Research Applications
1. Inhibition of Aldose Reductase
- Application : Jionoside B1 exhibits obvious inhibition against aldose reductase .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes suggest that Jionoside B1 could be potentially used in the treatment of diseases where the inhibition of aldose reductase is beneficial .
2. Hepato-Protective Activity
- Application : Jionoside B1 shows hepato-protective activity in H2O2 induced liver injury experiments .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes suggest that Jionoside B1 could be potentially used in the treatment of liver injuries .
3. Immunosuppressive Activity
- Application : Jionoside B1 has immunosuppressive activity .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes suggest that Jionoside B1 could be potentially used in the treatment of diseases where immunosuppression is beneficial .
4. Repression of Inflammatory Reactions
- Application : Jionoside B1 is useful for the investigation of the repression of inflammatory reactions .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes suggest that Jionoside B1 could be potentially used in the treatment of diseases where repression of inflammatory reactions is beneficial .
5. Anti-Osteoporotic Activity
- Application : Jionoside B1 is identified in the aqueous extract of Rehmanniae Radix Preparata (RRP), which attenuates bone loss and improves bone quality in ovariectomized (OVX) rats .
- Method : OVX rats were treated with RRP aqueous extract for 14 weeks. The serum levels of tartrate-resistant acid phosphatase (TRAP), receptor activator of nuclear factor kappa-Β ligand (RANKL), alkaline phosphatase (ALP), and osteoprotegerin (OPG) were determined by ELISA .
- Results : Treatment of OVX rats with RRP aqueous extract rebuilt bone homeostasis demonstrated by increasing the levels of OPG as well as decreasing the levels of TRAP, RANKL, and ALP in serum . Furthermore, RRP treatment preserved bone mineral density (BMD) and mechanical strength by increasing cortical bone thickness and epiphyseal thickness as well as improving trabecular distribution in the femurs of OVX rats .
6. Studying Cancer Glucose Metabolism
- Application : Jionoside B1 can be used in the study of cancer glucose metabolism .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes suggest that Jionoside B1 could be potentially used in the treatment of diseases where the regulation of glucose metabolism is beneficial .
Safety And Hazards
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-21(49-2)20(40)12-18)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)22(13-17)50-3/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFHFOSEURHWMO-AQHLZYGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415192 | |
Record name | Jionoside B1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Jionoside B1 | |
CAS RN |
120406-37-3 | |
Record name | Jionoside B1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120406-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jionoside B1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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